Cas no 868213-09-6 (N-4-(dimethylamino)phenyl-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide)

N-4-(dimethylamino)phenyl-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-4-(dimethylamino)phenyl-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
- N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide
- 1H-2-Benzopyran-3-carboxamide, N-[4-(dimethylamino)phenyl]-3,4-dihydro-3-methyl-1-oxo-
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- Inchi: 1S/C19H20N2O3/c1-19(12-13-6-4-5-7-16(13)17(22)24-19)18(23)20-14-8-10-15(11-9-14)21(2)3/h4-11H,12H2,1-3H3,(H,20,23)
- InChI Key: MFXBMXKRZBJOGR-UHFFFAOYSA-N
- SMILES: C1(C)(C(NC2=CC=C(N(C)C)C=C2)=O)OC(=O)C2=CC=CC=C2C1
Experimental Properties
- Density: 1.253±0.06 g/cm3(Predicted)
- Boiling Point: 596.1±50.0 °C(Predicted)
- pka: 12.78±0.70(Predicted)
N-4-(dimethylamino)phenyl-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1762-0571-10μmol |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
868213-09-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1762-0571-4mg |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
868213-09-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1762-0571-5μmol |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
868213-09-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1762-0571-10mg |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
868213-09-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1762-0571-1mg |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
868213-09-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1762-0571-25mg |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
868213-09-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1762-0571-30mg |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
868213-09-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1762-0571-2μmol |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
868213-09-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1762-0571-20μmol |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
868213-09-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1762-0571-5mg |
N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide |
868213-09-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-4-(dimethylamino)phenyl-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide Related Literature
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on N-4-(dimethylamino)phenyl-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Professional Introduction to N-4-(dimethylamino)phenyl-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS No. 868213-09-6)
N-4-(dimethylamino)phenyl-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This organometallic derivative belongs to the benzopyran class, a group of molecules known for their diverse biological activities. The compound's molecular structure incorporates several key functional groups, including an amide moiety and a dimethylamino substituent, which contribute to its potential pharmacological significance.
The CAS number 868213-09-6 provides a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This benzopyran derivative is characterized by a fused ring system consisting of a benzene ring and a pyran ring, which is further modified by the presence of an oxo group and a carboxamide functional group. Such structural features often make benzopyrans attractive candidates for further investigation in medicinal chemistry.
Recent advancements in chemical biology have highlighted the importance of N-heterocyclic compounds in drug discovery. The N-4-(dimethylamino)phenyl moiety in this molecule suggests potential interactions with biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The dimethylamino group, in particular, is known for its ability to enhance solubility and bioavailability, making it a favorable feature in drug design.
Research into 1H-2-benzopyran derivatives has shown promising results in various therapeutic areas. For instance, studies have demonstrated that certain benzopyrans exhibit anti-inflammatory, antioxidant, and anticancer properties. The 3-methyl-1-oxo group in the structure of N-4-(dimethylamino)phenyl-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide may contribute to these biological activities by influencing the electronic properties of the molecule and its interactions with biological targets.
The carboxamide functional group is another critical feature of this compound. Carboxamides are well-known for their role as bioisosteres in drug design, often replacing carboxylic acids or esters to improve metabolic stability and binding affinity. In the context of this benzopyran derivative, the carboxamide group may enhance the compound's interaction with proteins and enzymes, potentially leading to novel therapeutic applications.
Current research trends in pharmaceutical chemistry emphasize the development of structure-based drug design approaches. The detailed structural analysis of N-4-(dimethylamino)phenyl-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide using computational methods can provide valuable insights into its binding mode with biological targets. Techniques such as molecular dynamics simulations and quantum mechanical calculations are increasingly employed to predict the interactions between this compound and potential drug targets.
The synthesis of N-heterocyclic compounds remains a challenging yet rewarding area of organic chemistry. The multi-step synthesis of N-4-(dimethylamino)phenyl-3-methyl-1-oxyo 3 4 dihydro 1H 2 benzopyran 3 carboxamide involves careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to access increasingly complex heterocyclic frameworks, expanding the library of potential drug candidates.
In conclusion, N - 4 - ( dimethylamino ) phenyl - 3 - methyl - 1 - oxo - 3 , 4 - dihydro - 1 H - 2 - benzopyran - 3 - carboxamide ( CAS No . 868213 -09 -6 ) represents a promising compound for further pharmaceutical exploration . Its unique structural features , including the presence of an amide moiety , a dimethylamino substituent , and a benzopyran core , make it an attractive candidate for structure-based drug design . Ongoing research in this area holds the potential to uncover novel therapeutic applications and contribute to the development of next-generation pharmaceuticals .
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